Enhanced Lipophilicity (XLogP3) Relative to Shorter‑Chain Acyl Analogs
2-Hexanamido-5-hydroxybenzoic acid exhibits a computed XLogP3 value of 2.7, representing a 1.1 log unit increase in lipophilicity compared to its acetamido analog (2‑acetamido‑5‑hydroxybenzoic acid, XLogP3 = 1.6) [1]. This quantitative difference in logP indicates that the hexanamido derivative is approximately 12.6‑fold more lipophilic, which can translate into enhanced passive membrane diffusion and improved blood‑brain barrier penetration potential [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 2-Acetamido-5-hydroxybenzoic acid: XLogP3 = 1.6 |
| Quantified Difference | Δ = 1.1 log units (~12.6‑fold increase) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
Higher lipophilicity directly influences compound distribution in cellular and in vivo models; selecting the hexanamido derivative ensures the intended pharmacokinetic profile for membrane‑permeability‑sensitive assays.
- [1] PubChem. 2-Hexanamido-5-hydroxybenzoic acid (CID 45926047) and 2-(Acetylamino)-5-hydroxybenzoic acid (CID 19069002). Computed XLogP3 Values. View Source
